![molecular formula C15H14BrN3O3S2 B4688681 ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4688681.png)
ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate is a synthetic compound that has gained attention in scientific research for its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In scientific studies, this compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and lower blood glucose levels. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate in lab experiments include its synthetic accessibility, stability, and potential for use in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and effects.
Future Directions
There are several future directions for the study of ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate. These include further research on its mechanism of action, optimization of its synthesis methods, and exploration of its potential use in various scientific fields. Additionally, future studies may focus on the development of derivatives of this compound with improved properties and potential for use in medicine, agriculture, and material science.
Scientific Research Applications
Ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate has been studied for its potential use in various scientific fields. In medicine, this compound has shown potential as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use in the synthesis of polymers and materials.
properties
IUPAC Name |
ethyl 4-[[(5-bromothiophene-2-carbonyl)amino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S2/c1-2-22-14(21)9-3-5-10(6-4-9)17-15(23)19-18-13(20)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,18,20)(H2,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSRJLGIWGSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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